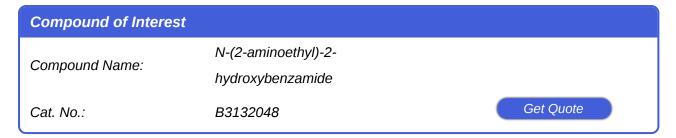


Comparative Analysis of Experimental Results for N-Substituted 2-Hydroxybenzamides

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Disclaimer: Extensive literature searches did not yield specific experimental data for "N-(2-aminoethyl)-2-hydroxybenzamide." This guide therefore provides a comparative analysis of closely related N-substituted 2-hydroxybenzamide (salicylamide) derivatives to offer insights into the reproducibility and potential biological activities of this class of compounds. The presented data has been aggregated from multiple independent research publications.

This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of various salicylamide derivatives based on available experimental data.

Synthesis and Characterization

The synthesis of N-substituted 2-hydroxybenzamides typically involves the coupling of a salicylic acid derivative with a primary or secondary amine. While specific protocols vary, a general synthetic approach is the reaction of an activated salicylic acid, such as a salicylate ester or an acid chloride, with the desired amine.

Experimental Protocol: General Synthesis of N-Substituted Salicylamides

A common method for synthesizing N-substituted salicylamides involves the reaction of phenyl salicylate with a corresponding amine.

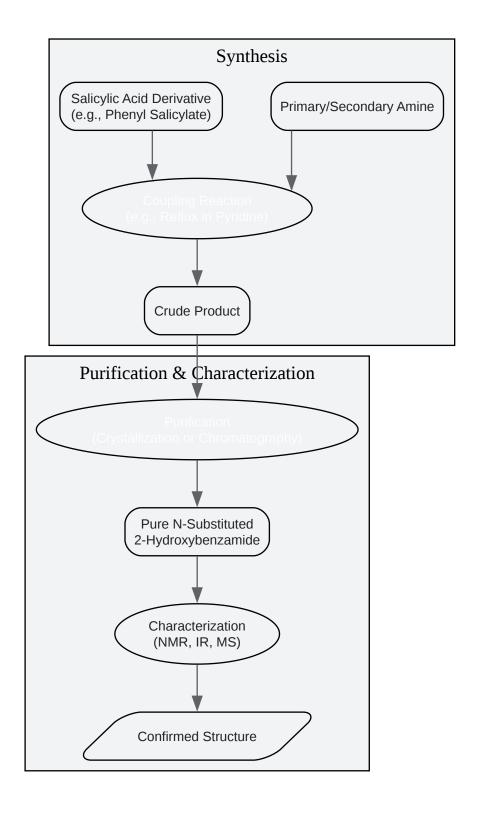


- Reaction Setup: Phenyl salicylate and the desired amine (e.g., a substituted aniline or an aliphatic amine) are combined, often in a solvent like pyridine or in a neat mixture.
- Reaction Conditions: The mixture is typically heated under reflux for several hours.
- Work-up and Purification: After the reaction is complete, the crude product is purified. This
 may involve removal of the solvent, followed by crystallization from a suitable solvent system
 (e.g., ethanol/water) or purification by column chromatography to yield the pure N-substituted
 salicylamide.[1][2]

Characterization of the synthesized compounds is generally performed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm the chemical structure and purity. [3][4]

Experimental Workflow: Synthesis of Salicylamide Derivatives





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Caption: General workflow for the synthesis and characterization of N-substituted 2-hydroxybenzamides.





Comparative Biological Activity

N-substituted 2-hydroxybenzamides have been investigated for a range of biological activities, with antimicrobial and anti-inflammatory properties being the most predominantly studied. The following sections and tables summarize the available quantitative data for different derivatives.

Antimicrobial Activity

Many salicylamide derivatives have been screened for their in vitro activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the most commonly reported metric for antimicrobial potency.

Table 1: Comparative Antibacterial Activity of Salicylamide Derivatives (MIC in μg/mL)

Compound/Derivati ve	Staphylococcus aureus	Gram-Negative Bacteria	Reference
N-(3-(5-bromo-2-hydroxybenzylideneamino)propyl)-2-hydroxybenzamide	0.39 - 3.13	0.39 - 3.13	[5]
N-(2-chlorophenyl)-2- hydroxybenzamide derivatives	125 - 1000	No Inhibition	[3]
N-(2-bromo-phenyl)-2- hydroxybenzamide derivatives	2500 - 5000	Not specified	[6]

Table 2: Comparative Antifungal Activity of Salicylamide Derivatives (MIC in μg/mL)



Compound/Derivati ve	Candida albicans	Aspergillus fumigatus	Reference
Niclosamide (a salicylanilide)	>50 μM (growth)	Not specified	[7]
N-(2-bromo-phenyl)-2- hydroxy-benzamide derivatives	300 - 5000	Not specified	[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using a standardized broth microdilution method.[9][10][11]

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Preparation of Compound Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
- Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Pancreatic β-Cell Protection

Analogs of N-(2-(benzylamino)-2-oxoethyl)benzamide, which share a benzamide core, have been evaluated for their ability to protect pancreatic β -cells from endoplasmic reticulum (ER) stress-induced death.



Table 3: Pancreatic β -Cell Protective Activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs

Compound	Maximal Activity (% Rescue)	EC50 (μM)	Reference
WO5m (3-hydroxy substitution)	100%	0.1 ± 0.01	Not found in search results
5j (unsubstituted)	35%	43 ± 11	Not found in search results
5k (4-ethyl substitution)	42%	45 ± 8	Not found in search results
5l (4-fluoro substitution)	12%	41 ± 6	Not found in search results

Experimental Protocol: β-Cell Viability Assay

- Cell Culture: Pancreatic β-cells (e.g., INS-1 cells) are cultured in a suitable medium.
- Induction of ER Stress: Cells are treated with an ER stress-inducing agent (e.g., tunicamycin) in the presence or absence of the test compounds for 24 hours.
- Viability Measurement: Cell viability is assessed using a standard assay, such as measuring intracellular ATP levels (e.g., CellTiter-Glo).
- Data Analysis: The percentage of rescue from cell death is calculated relative to controls (untreated and tunicamycin-treated cells). The EC₅₀ value (the concentration that achieves half-maximal activity) is determined from a dose-response curve.

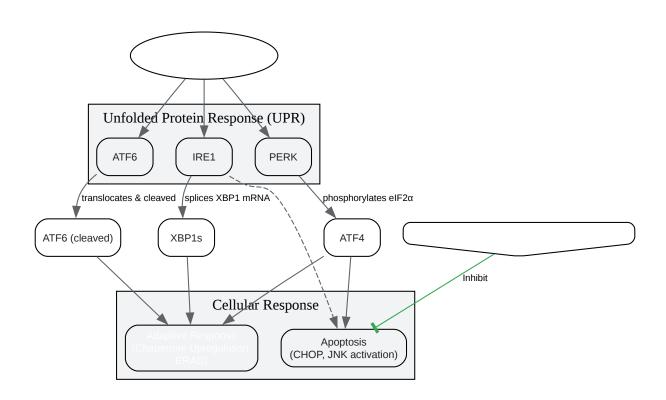
Signaling Pathway Analysis

The protective effects of some benzamide derivatives on pancreatic β -cells are linked to the modulation of the Endoplasmic Reticulum (ER) Stress signaling pathway, also known as the Unfolded Protein Response (UPR).[12][13][14]



ER Stress/Unfolded Protein Response (UPR) Pathway

Under ER stress, three main signaling pathways are activated: IRE1, PERK, and ATF6. These pathways aim to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[15][16]



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Caption: Simplified diagram of the ER Stress (UPR) signaling pathway in pancreatic β-cells.

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Validation & Comparative





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